molecular formula C21H31NO4 B1607886 Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline CAS No. 957310-66-6

Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline

Cat. No.: B1607886
CAS No.: 957310-66-6
M. Wt: 361.5 g/mol
InChI Key: BOEGKJLPJARVIT-OAQYLSRUSA-N
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Description

Boc-®-alpha-(4-tert-butyl-benzyl)-proline is a derivative of proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of a tert-butyl group and a benzyl group attached to the proline molecule. The Boc group, or tert-butoxycarbonyl group, is commonly used as a protecting group in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to achieve the desired product . The reaction conditions are usually mild, and the process can be carried out in a single pot, making it efficient and straightforward.

Industrial Production Methods

In industrial settings, the production of Boc-®-alpha-(4-tert-butyl-benzyl)-proline may involve the use of flow microreactor systems. These systems allow for the continuous flow of reactants and products, leading to more efficient and sustainable synthesis compared to traditional batch processes . The use of microreactor systems also enables better control over reaction conditions, resulting in higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-®-alpha-(4-tert-butyl-benzyl)-proline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butyl and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of Boc-®-alpha-(4-tert-butyl-benzyl)-proline include:

    Oxidizing agents: Such as tert-butyl hydroperoxide.

    Reducing agents: Such as sodium borohydride.

    Substituting agents: Various halides and nucleophiles.

The reaction conditions typically involve mild temperatures and pressures, making the processes relatively safe and efficient .

Major Products Formed

The major products formed from the reactions of Boc-®-alpha-(4-tert-butyl-benzyl)-proline depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted proline derivatives .

Scientific Research Applications

Boc-®-alpha-(4-tert-butyl-benzyl)-proline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of protein structure and function due to its proline backbone.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Boc-®-alpha-(4-tert-butyl-benzyl)-proline involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing for selective reactions at other sites on the molecule. The tert-butyl and benzyl groups can influence the compound’s reactivity and interactions with other molecules, making it a versatile tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-®-alpha-(4-tert-butyl-benzyl)-proline is unique due to its combination of a proline backbone with tert-butyl and benzyl groups. This structure provides specific reactivity and stability, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

(2R)-2-[(4-tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO4/c1-19(2,3)16-10-8-15(9-11-16)14-21(17(23)24)12-7-13-22(21)18(25)26-20(4,5)6/h8-11H,7,12-14H2,1-6H3,(H,23,24)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEGKJLPJARVIT-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375991
Record name Boc-(R)-alpha-(4-tert-butylbenzyl)-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957310-66-6
Record name Boc-(R)-alpha-(4-tert-butylbenzyl)-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 957310-66-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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